5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole
Overview
Description
5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a cyclopentyl group. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of the chloromethyl and cyclopentyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organic groups participating in the reaction .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds are known to play a role in various biochemical pathways, including those involved in carbon–carbon bond formation .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, depending on their chemical structure and the specific biological system in which they are used .
Result of Action
Similar compounds are known to result in the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts . .
Biochemical Analysis
Biochemical Properties
5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is a potential chemical building block for replacing petroleum-derived chemicals derived from lignocellulosic feedstocks . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazone, which is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, typically at low temperatures, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a common method for reducing the pyrazole ring.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiol derivatives, and amine derivatives.
Oxidation Reactions: Products include hydroxylated and carbonylated derivatives.
Reduction Reactions: Products include dihydropyrazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole: can be compared with other pyrazole derivatives, such as 5-(Hydroxymethyl)-1-cyclopentyl-1H-pyrazole and 5-(Bromomethyl)-1-cyclopentyl-1H-pyrazole.
Uniqueness
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclopentylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFZWOQTWNDMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255412 | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-35-2 | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001255412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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